Home > Products > Screening Compounds P90108 > RAGE antagonist peptide
RAGE antagonist peptide - 1092460-91-7

RAGE antagonist peptide

Catalog Number: EVT-242724
CAS Number: 1092460-91-7
Molecular Formula: C57H101N13O17S
Molecular Weight: 1272.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RAGE antagonist peptides are a class of synthetic peptides designed to block the interaction between the Receptor for Advanced Glycation End products (RAGE) and its ligands. RAGE, a multi-ligand receptor of the immunoglobulin superfamily, plays a crucial role in various inflammatory and degenerative diseases. [, , , , , , , , , , , , , ] These peptides mimic the binding domain of natural RAGE ligands, effectively competing for RAGE binding and inhibiting downstream signaling cascades. This inhibition makes RAPs valuable tools in investigating the role of RAGE in disease pathogenesis and exploring their potential as therapeutic agents.

Glyoxal

    Compound Description: Glyoxal is a reactive aldehyde and a precursor to advanced glycation end products (AGEs). It plays a significant role in the formation of AGEs through reactions with proteins and lipids [, ]. Glyoxal is known to induce oxidative stress and inflammation, contributing to endothelial dysfunction and vascular stiffness [].

    Relevance: Glyoxal is directly involved in the generation of ligands for the receptor for advanced glycation end products (RAGE). RAGE antagonist peptides, on the other hand, block the binding of these ligands to RAGE, thereby mitigating the downstream effects of glycation []. This highlights the opposing roles of glyoxal and RAGE antagonist peptides in AGE-mediated pathologies.

Nε-Carboxymethyllysine (CML)

    Compound Description: CML is a major AGE formed by the reaction of glucose with lysine residues in proteins []. It is considered a biomarker for various diseases, including diabetes and cancer. CML contributes to pancreatic cancer progression by promoting cell growth and activating tumorigenic signaling pathways, primarily through interaction with RAGE [].

    Relevance: Similar to other AGEs, CML acts as a ligand for RAGE, while RAGE antagonist peptides competitively inhibit this interaction []. The study suggests that targeting CML formation, rather than solely focusing on RAGE inhibition, could be a potential strategy for pancreatic cancer prevention and risk management.

High-mobility group box 1 (HMGB1)

    Compound Description: HMGB1 is a nuclear protein that can be released into the extracellular space during cellular stress or injury, acting as a damage-associated molecular pattern (DAMP) molecule [, , , , ]. It contributes to inflammatory responses by activating various receptors, including RAGE [, ].

    Relevance: HMGB1 is a key ligand for RAGE, and its interaction with RAGE contributes to inflammation in various tissues, including the lungs [, , ]. RAGE antagonist peptides directly interfere with this interaction, showing potential as anti-inflammatory agents [, , ]. In one study, a recombinant RAGE antagonist peptide was derived from HMGB1, specifically targeting its RAGE-binding domain [].

S100P

    Compound Description: S100P belongs to the S100 family of calcium-binding proteins and is implicated in several cancers, including pancreatic cancer [, , , ]. It promotes tumor growth, survival, and invasion by activating RAGE signaling pathways [, , , ].

    Relevance: As a ligand for RAGE, S100P contributes to the aggressive behavior of pancreatic cancer cells. RAGE antagonist peptides, by blocking the S100P-RAGE interaction, offer a potential therapeutic avenue for targeting S100P-driven pancreatic cancer [, , , ]. One study developed a specific RAGE antagonist peptide derived from S100P to inhibit RAGE activation by multiple ligands [].

S100A8/A9

    Compound Description: S100A8/A9, also known as calprotectin, is a pro-inflammatory protein complex released by neutrophils and monocytes during inflammation [, ]. It plays a role in immune responses and is involved in various inflammatory and autoimmune diseases [, ].

    Relevance: S100A8/A9 interacts with RAGE on NK cells, leading to their activation and contributing to anti-tumor immunity [, ]. While RAGE antagonist peptides could potentially inhibit this interaction, the study suggests that such inhibition might have opposing effects on tumor growth depending on the balance between inflammatory and anti-tumor immune responses [, ].

S100A4

    Compound Description: S100A4, also known as metastasin, is a calcium-binding protein associated with tumor progression and metastasis []. It promotes cell migration, invasion, and angiogenesis [].

    Relevance: Similar to S100P, S100A4 acts as a ligand for RAGE, contributing to tumor development and progression []. RAGE antagonist peptides demonstrate the ability to block the interaction of S100A4 with RAGE, suggesting their potential as anti-cancer agents [].

S100A14

    Compound Description: S100A14 is another member of the S100 protein family and is involved in cell proliferation and apoptosis []. Its effects can be either stimulatory or inhibitory depending on its concentration and the cell type [].

    Relevance: S100A14 binds to RAGE and exerts its effects on cell proliferation and apoptosis through RAGE-dependent signaling pathways []. RAGE antagonist peptides can effectively block these effects, highlighting the potential of targeting the S100A14-RAGE axis for therapeutic intervention [].

Overview

The RAGE antagonist peptide, specifically derived from the S100P protein, is a small peptide designed to inhibit the receptor for advanced glycation end products (RAGE). This receptor is implicated in various pathological conditions, including cancer, diabetes, and neurodegenerative diseases. The development of this peptide aims to provide a therapeutic avenue for diseases associated with RAGE activation, which has been linked to inflammation and tumor progression.

Source and Classification

The RAGE antagonist peptide is primarily sourced from the S100P protein, a member of the S100 family of proteins known for their roles in intracellular calcium signaling and regulation of cellular processes. The classification of this compound falls under peptide therapeutics, specifically as a competitive antagonist targeting the RAGE receptor. It is characterized by its ability to block the interaction between RAGE and its ligands, such as S100P, S100A4, and high-mobility group box 1.

Synthesis Analysis

Methods

The synthesis of the RAGE antagonist peptide involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing chain while attached to a solid support. The specific sequence of the RAGE antagonist peptide is ELKVLMEKEL, with modifications that enhance its stability and biological activity, such as N-terminal acetylation and C-terminal amidation .

Technical Details

  • Amino Acid Sequence: ELKVLMEKEL
  • Molecular Weight: 1272.56 g/mol
  • Chemical Formula: C57H101N13O17S
  • Solubility: Soluble in water up to 1 mg/ml .
Molecular Structure Analysis

The molecular structure of the RAGE antagonist peptide is characterized by its linear arrangement of amino acids. The presence of specific functional groups due to modifications allows for enhanced binding affinity and stability against enzymatic degradation. The structural integrity is crucial for its effectiveness in inhibiting RAGE activity.

Data

  • Molecular Structure: The peptide's structure includes various functional groups that contribute to its biological activity.
  • Modification Effects: Structural modifications are designed to improve pharmacokinetics and reduce immunogenicity.
Chemical Reactions Analysis

The primary chemical reactions involving the RAGE antagonist peptide include its binding interactions with RAGE ligands. The peptide competes with natural ligands for binding sites on the RAGE receptor, effectively blocking downstream signaling pathways associated with inflammation and tumor growth.

Technical Details

  • Binding Affinity: The peptide demonstrates micromolar concentrations necessary for effective inhibition of ligand-receptor interactions.
  • Inhibition Mechanism: By preventing ligand binding, the peptide reduces activation of signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in mediating inflammatory responses .
Mechanism of Action

The mechanism of action of the RAGE antagonist peptide involves competitive inhibition at the receptor level. Upon administration, the peptide binds to RAGE, preventing its activation by ligands like S100P and high-mobility group box 1. This blockade leads to decreased activation of downstream signaling pathways associated with inflammation and tumorigenesis.

Process and Data

  1. Binding Inhibition: The peptide inhibits ligand binding at micromolar concentrations.
  2. Downstream Effects: Reduced NF-κB activity results in diminished tumor growth and metastasis in various cancer models .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

Chemical Properties

  • Stability: Enhanced by modifications like acetylation and amidation.
  • Solubility: Soluble in water; critical for experimental applications.
Applications

The primary applications of the RAGE antagonist peptide include:

  • Cancer Research: Used to study tumor growth inhibition mechanisms in pancreatic ductal adenocarcinoma and glioma models.
  • Inflammatory Disease Studies: Investigated for potential therapeutic effects in conditions linked to chronic inflammation.
  • Drug Development: Serves as a lead compound for developing novel therapeutics targeting RAGE-related disorders .
Introduction to RAGE and Its Pathophysiological Significance

Structural Biology of RAGE: Domains, Isoforms, and Polymorphisms

RAGE possesses a modular domain architecture essential for its ligand-binding versatility and signaling capabilities. The extracellular region comprises three distinct immunoglobulin-like domains:

  • V-Type Domain (N-terminal): Primarily responsible for ligand recognition. Its surface features positively charged patches that facilitate interactions with negatively charged ligands like AGEs and S100 proteins. NMR studies reveal three key flexible interaction surfaces: strand C/loop CC', strand C'/strand F/loop FG, and strand A'/loop EF [1] [6] [9].
  • C1-Type Domain: Contributes to ligand binding for specific S100 proteins (e.g., S100A6, S100A12) and stabilizes the V-domain interface. It forms an integrated structural unit with the V-domain (VC1) in many ligand complexes [1] [2] [9].
  • C2-Type Domain: Connected to C1 via a flexible linker. It exhibits a negatively charged surface and may play roles in oligomerization and ligand presentation [1] [9].This extracellular segment is followed by a single-pass transmembrane domain containing a "GxxxG" motif implicated in helix-helix dimerization, and a short, highly charged cytoplasmic tail (ctRAGE; residues 364-404). ctRAGE is indispensable for signal transduction, directly binding intracellular effectors like Diaphanous-1 (DIAPH1) and TIRAP to activate downstream pathways [1] [5] [9].

Alternative splicing and proteolytic cleavage generate functionally distinct RAGE isoforms:

  • Full-Length RAGE (flRAGE): The signaling-competent membrane-bound form involved in pathological processes.
  • Dominant-Negative RAGE (DN-RAGE or RAGE_v2): Lacks the cytoplasmic domain. Acts as a decoy by ligand binding but cannot signal, inhibiting flRAGE function (e.g., reduces tumor growth) [1] [4].
  • N-Truncated RAGE (N-RAGE): Lacks the V-domain. Cannot bind AGEs but may signal via alternative ligands [1].
  • Soluble RAGE (sRAGE): Includes endogenously secreted RAGE (esRAGE, splice variant) and proteolytically cleaved RAGE (cRAGE, e.g., via ADAM10/MMPs). sRAGE isoforms (collectively sRAGE) act as decoy receptors, scavenging ligands and preventing their interaction with cell surface flRAGE. Reduced sRAGE levels are often associated with increased disease severity [1] [4] [9].

Genetic polymorphisms in the AGER gene (chromosome 6p21.3) influence RAGE expression and function, impacting disease susceptibility:

  • -374 T/A (rs1800624): The A allele is associated with lower transcriptional activity and potentially reduced RAGE expression, often linked to protective effects in cardiovascular disease (CVD) and diabetic complications, though findings vary across populations [4] [9].
  • -429 T/C (rs1800625): Influences promoter activity; associations with diabetic retinopathy, nephropathy, and insulin resistance reported [4] [9].
  • G82S (rs2070600): A coding polymorphism (Gly82Ser) in the V-domain enhancing affinity for S100 proteins like S100A12; linked to increased inflammation in rheumatoid arthritis, lung disease, and CVD [9].

Table 1: Structural Domains of Full-Length RAGE

DomainAmino Acid ResiduesKey Structural FeaturesPrimary Functions
V-Type Ig23-116Positively charged patches; Flexible loops (CC', FG, EF)Primary ligand-binding site (AGEs, S100B, HMGB1, Aβ)
C1-Type Ig124-221Classical Ig fold; Stabilizes V-domainLigand binding (specific S100s); Forms VC1 structural unit; Involved in dimerization
C2-Type Ig227-317Negatively charged surface; Flexible linker to C1Ligand binding (e.g., S100A12); Oligomerization?
Transmembrane (TM)343-363Contains "GxxxG" motifMediates helix-helix dimerization; Anchors receptor
Cytoplasmic Tail (ctRAGE)364-404Highly charged; Phosphorylation site (Ser391)Binds signaling adapters (DIAPH1, TIRAP); Essential for signal transduction

RAGE Ligands: Endogenous and Exogenous Interactions

RAGE functions as a pattern recognition receptor due to its broad ligand repertoire, broadly categorized as endogenous DAMPs and exogenous factors:

  • Endogenous Ligands:
  • Advanced Glycation End Products (AGEs): Heterogeneous group formed non-enzymatically via Maillard reaction between reducing sugars (glucose, fructose, methylglyoxal, glyoxal) and proteins/lipids/nucleic acids. Key representatives include Carboxymethyllysine (CML), Carboxyethyllysine (CEL), and Methylglyoxal-derived Hydroimidazolone (MG-H). Accumulation accelerates in hyperglycemia (diabetes), aging, renal failure, and oxidative stress. AGE-RAGE interaction is a primary driver of diabetic complications and vascular dysfunction [1] [2] [9].
  • High Mobility Group Box 1 (HMGB1): Nuclear DNA chaperone released passively during necrosis or actively secreted by immune/stressed cells. Extracellular HMGB1 binds RAGE (and TLRs), promoting inflammation, cell migration, and proliferation. Crucial in cancer metastasis, sepsis, ischemia-reperfusion injury, and neurodegeneration [2] [5] [7].
  • S100/Calgranulin Proteins: Ca²⁺-binding EF-hand proteins (e.g., S100A8/A9, S100A12, S100B, S100P). Released extracellularly during inflammation, they form oligomers (dimers, tetramers, hexamers) that bind RAGE with varying affinities to specific domains (e.g., S100A12 binds C1, S100B binds V/C1). Drive inflammatory responses, tumor growth, metastasis, and neuronal damage [1] [2] [3].
  • Amyloid-β (Aβ) Peptides & β-Sheet Fibrils: Major components of Alzheimer's plaques. RAGE mediates Aβ influx across the blood-brain barrier, neuronal toxicity, microglial activation, and neuroinflammation [1] [6] [7].
  • Others: Lysophosphatidic acid (LPA - tumor cell motility), C1q (complement), Mac-1 integrin (leukocyte recruitment), Phosphatidylserine (PS - apoptotic cells) [9] [10].
  • Exogenous Ligands:
  • Dietary AGEs (dAGEs): Formed during high-temperature cooking (grilling, frying, baking) of foods, particularly high-fat/high-protein items. dAGEs can be absorbed and contribute to systemic AGE pool, promoting oxidative stress and inflammation via RAGE, independent of endogenous synthesis [9] [10].
  • AGEs from Cigarette Smoke: Contain reactive glycotoxins that elevate systemic AGE levels and activate RAGE signaling in the lung and vasculature, contributing to emphysema and atherosclerosis [9] [10].

Ligand binding often induces RAGE oligomerization (dimerization, tetramerization) on the cell surface, which is crucial for high-affinity interaction and robust signal transduction. The concept of "compound ligands" (e.g., glycated S100 proteins, AGE-modified β2-microglobulin amyloid) further highlights the complexity of RAGE activation in pathological microenvironments [1] [2] [6].

Table 2: Major RAGE Ligand Classes and Their Pathophysiological Roles

Ligand ClassKey ExamplesPrimary SourcesDisease AssociationsRAGE Binding Domain(s)
AGEsCML, CEL, MG-H, PentosidineEndogenous (hyperglycemia, aging, oxidative stress); Exogenous (diet, smoking)Diabetes complications, Atherosclerosis, Neurodegeneration, Renal failureV-domain (primary)
HMGB1-Necrotic cells, Activated immune cells, Stressed cellsSepsis, Cancer metastasis, Ischemia-Reperfusion Injury, Arthritis, NeuroinflammationV-domain
S100/CalgranulinsS100A8/A9 (calprotectin), S100A12 (EN-RAGE), S100B, S100PActivated immune cells (neutrophils, monocytes), Glial cells, Tumor cellsChronic inflammation (diabetes, RA), Cancer (proliferation, invasion), Neurodegeneration (gliosis)V-domain, C1-domain, C2-domain (specific per S100)
Amyloid ProteinsAβ1-40, Aβ1-42, Amyloid fibrilsNeurons (APP processing), Systemic amyloid depositsAlzheimer's disease, Systemic amyloidosesV-domain
Other EndogenousLPA, C1q, Mac-1, PhosphatidylserineInflammatory fluids, Apoptotic cells, PlasmaCancer motility, Complement activation, Leukocyte recruitment, Clearance of apoptotic cellsV-domain (LPA, others vary)
ExogenousDietary AGEs (dAGEs), Cigarette smoke AGEsFood, Tobacco smokeGeneral inflammation, Oxidative stress, Accelerated aging, CVD riskV-domain

RAGE-Mediated Signaling Pathways: NF-κB, MAPK, and Oxidative Stress Cascades

Ligand binding to flRAGE initiates complex intracellular signaling cascades primarily through the recruitment of the cytosolic adapter protein DIAPH1 (Diaphanous 1) to ctRAGE. This engagement triggers multiple parallel pathways converging on key transcription factors:

  • NF-κB Activation Pathway:
  • RAGE ligation recruits DIAPH1 and TIRAP, activating IL-1 receptor-associated kinases (IRAKs).
  • This leads to phosphorylation and degradation of IκBα, liberating NF-κB subunits (p65/p50).
  • Activated NF-κB translocates to the nucleus, inducing transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines (MCP-1, RANTES), adhesion molecules (VCAM-1, ICAM-1), and importantly, RAGE itself, establishing a positive feedback loop [1] [5] [9].
  • MAP Kinase Pathways:
  • Ras-MAPK (Erk1/2): RAGE activation stimulates Ras via mechanisms involving Src family kinases or PI3K. Ras activates Raf, MEK, and ultimately Erk1/2. Erk1/2 phosphorylates transcription factors (e.g., ELK1) driving cell proliferation, differentiation, and survival. Critical in cancer growth and vascular remodeling [1] [3] [5].
  • Stress-Activated Kinases (JNK/p38): RAGE ligation activates Rac1/Cdc42 GTPases, leading to sequential phosphorylation of MAPKKKs (e.g., ASK1, MLK), MAPKKs (MKK4/7 for JNK; MKK3/6 for p38), and finally JNK and p38 MAPKs. These kinases activate transcription factors (c-Jun, ATF2) promoting apoptosis, stress responses, inflammation, and matrix metalloproteinase (MMP) expression [1] [5] [7].
  • Oxidative Stress Generation:
  • A hallmark of RAGE signaling is rapid generation of reactive oxygen species (ROS).
  • RAGE activation stimulates NADPH oxidase (NOX), particularly NOX1 and NOX2/4 complexes, leading to superoxide (O₂⁻) production.
  • ROS act as second messengers, further amplifying MAPK and NF-κB pathways.
  • Sustained ROS production causes oxidative damage to DNA, proteins, and lipids, and contributes to mitochondrial dysfunction, a key feature in diabetic complications and neurodegeneration [1] [3] [5].
  • Additional Pathways:
  • JAK/STAT: Cytokine production downstream of RAGE can activate JAK kinases, leading to STAT phosphorylation and transcription of inflammatory genes.
  • Rho GTPases (Rac1, Cdc42, RhoA): Directly activated by RAGE-DIAPH1 interaction, regulating cytoskeletal dynamics, cell migration, and phagocytosis [1] [5].
  • PI3K/Akt/mTOR: Activated in some contexts (e.g., cancer, neurotrophic effects), promoting cell survival, growth, and metabolic reprogramming [3] [7].

The convergence of these pathways creates a robust pro-inflammatory, pro-oxidative, and often pro-proliferative cellular milieu. Critically, RAGE signaling exhibits sustained kinetics compared to transient activation seen with some other receptors, contributing to chronicity in disease states.

Table 3: Core RAGE Signaling Pathways and Downstream Effects

Signaling PathwayKey Initiating EventsMajor Kinases/EffectorsKey Downstream Transcription FactorsPrimary Cellular OutcomesDisease Relevance
NF-κB PathwayDIAPH1/TIRAP recruitment → IRAK activation → IKK activationIRAK1/4, IKKα/β/γ, NEMONF-κB (p65/p50)Pro-inflammatory cytokines (TNFα, IL-1β, IL-6), Chemokines, Adhesion Molecules, RAGE upregulationChronic inflammation, Vascular dysfunction, Tissue injury
Ras-Erk1/2 MAPKSrc/PI3K → Ras activationRaf (MAPKKK), MEK1/2 (MAPKK), Erk1/2 (MAPK)ELK1, c-MycCell proliferation, Differentiation, SurvivalCancer growth, Vascular remodeling, Neuronal plasticity
JNK/p38 MAPKRac1/Cdc42 → MAP3K activation (ASK1, MLK, TAK1)MKK4/7 (JNK), MKK3/6 (p38); JNK, p38c-Jun, ATF2Apoptosis, Stress response, Inflammation, MMP productionNeuronal death, Fibrosis, Cancer invasion
Oxidative Stress (NOX)DIAPH1/PKCζ → NOX complex assemblyp47ᵖʰᵒˣ, p67ᵖʰᵒˣ, Rac GTPase → NOX1/2/4Nrf2 (indirectly via ROS)ROS (O₂⁻, H₂O₂) generation; Amplification of NF-κB/MAPK; Cellular damageEndothelial dysfunction, Diabetic complications, Aging
Rho GTPasesDirect DIAPH1 interactionRac1, Cdc42, RhoASRF (via MAL)Cytoskeletal reorganization, Cell migration, PhagocytosisCancer metastasis, Immune cell infiltration, Neurite outgrowth

RAGE in Chronic Diseases: Cancer, Neurodegeneration, Diabetes, and Inflammatory Disorders

Dysregulated RAGE signaling is a pathogenic cornerstone across diverse chronic conditions:

  • Cancer:
  • RAGE and its ligands (S100P, S100A4, S100A8/A9, HMGB1, AGEs) are overexpressed in numerous tumors (e.g., pancreatic, breast, colon, prostate, lung, gastric cancer, melanoma).
  • RAGE activation drives tumor cell proliferation, survival, invasion, and metastasis via MAPK (Erk, p38), PI3K/Akt, and NF-κB pathways.
  • RAGE promotes angiogenesis by inducing VEGF expression in tumor and stromal cells.
  • RAGE fosters an immunosuppressive tumor microenvironment by recruiting myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), often via S100A8/A9 chemotaxis [3] [7] [9]. Blockade (e.g., sRAGE, DN-RAGE, anti-RAGE antibodies) reduces tumor growth and metastasis in preclinical models [3] [15].
  • Neurodegenerative Disorders (Alzheimer's Disease - AD, Parkinson's Disease - PD):
  • In AD, RAGE mediates Aβ transport across the BBB, neuronal uptake leading to oxidative stress and mitochondrial dysfunction, microglial activation promoting neuroinflammation, and potentiation of tau hyperphosphorylation. Aβ-RAGE interaction amplifies neuronal stress and glial activation, creating a vicious cycle [6] [7] [8].
  • HMGB1 and S100B released from stressed/necrotic cells activate RAGE on neurons, astrocytes, and microglia, exacerbating neuroinflammation and neuronal death.
  • RAGE expression is upregulated in AD and PD brains, correlating with disease severity. sRAGE levels are often decreased, suggesting impaired decoy function [7] [8] [9].
  • Diabetes and its Complications:
  • Hyperglycemia accelerates AGE formation. AGE-RAGE interaction in endothelial cells, podocytes, mesangial cells, cardiomyocytes, and peripheral nerves is central to microvascular (retinopathy, nephropathy, neuropathy) and macrovascular (accelerated atherosclerosis) complications.
  • RAGE signaling induces endothelial dysfunction (via ROS and reduced NO), vascular inflammation (via NF-κB), vascular smooth muscle cell proliferation/migration, and extracellular matrix accumulation (fibrosis) via TGF-β and CTGF upregulation.
  • In diabetic nephropathy, RAGE activation in mesangial cells promotes hypertrophy, cytokine production, and collagen deposition; in podocytes, it induces apoptosis and loss leading to proteinuria [1] [5] [10].
  • Myocardial RAGE activation contributes to diabetic cardiomyopathy via fibrosis, inflammation, and impaired contractility.
  • Inflammatory and Autoimmune Disorders:
  • RAGE ligands (HMGB1, S100s, AGEs) accumulate in inflamed tissues (e.g., rheumatoid arthritis (RA) synovium, atherosclerotic plaques, inflamed bowel).
  • RAGE activation on macrophages, dendritic cells, T cells, and synovial fibroblasts drives cytokine/chemokine production (TNF-α, IL-1β, IL-6, IL-8, MCP-1), MMP expression, and leukocyte recruitment.
  • RAGE sustains chronic inflammation in atherosclerosis (via endothelial activation, SMC migration, foam cell formation), RA, inflammatory bowel disease (IBD), and sepsis [5] [9] [10]. Polymorphisms (e.g., G82S) increase susceptibility to some inflammatory conditions.

Table 4: RAGE Involvement in Major Chronic Disease Categories

Disease CategorySpecific Conditions/ContextsKey RAGE Ligands InvolvedMajor Pathogenic MechanismsEvidence from Models/Human Studies
CancerPancreatic, Breast, Prostate, Colon, Lung, Gastric, MelanomaS100P, S100A4, S100A8/A9, HMGB1, AGEsProliferation (Erk, Akt); Invasion/Metastasis (MMPs, Rho GTPases); Angiogenesis (VEGF); Immunosuppression (MDSC/Treg recruitment)↑ RAGE/S100 in tumors; Blockade (sRAGE, DN-RAGE, Ab) inhibits tumor growth/metastasis [3] [7]
NeurodegenerationAlzheimer's Disease (AD)Aβ, HMGB1, S100BAβ influx across BBB; Neuronal oxidative stress & apoptosis; Microglial activation & neuroinflammation; Tau hyperphosphorylation↑ RAGE in AD brain (neurons, glia, vessels); sRAGE ↓ in AD plasma/CSF; RAGE inhibition protects in AD models [7] [8]
Parkinson's Disease (PD)α-Synuclein?, HMGB1, S100BMicroglial activation; Dopaminergic neuron stress; Neuroinflammation↑ RAGE/HMGB1/S100B in PD brain/CSF; RAGE deletion attenuates neurotoxicity in some models
Diabetes ComplicationsDiabetic NephropathyAGEs, HMGB1Mesangial expansion & fibrosis; Podocyte apoptosis; Inflammation; ROS↑ Renal AGEs/RAGE; sRAGE ↓ in T1D/T2D with nephropathy; RAGE KO protects diabetic kidneys [1] [10]
Diabetic RetinopathyAGEs, HMGB1BRB breakdown; Pericyte loss; Inflammation; VEGF induction; Capillary occlusion↑ AGEs/RAGE in retinal vessels; Intravitreal anti-RAGE Ab reduces pathology
Diabetic NeuropathyAGEsNeuronal & Schwann cell stress; Microvascular dysfunction; ROS↑ AGEs/RAGE in nerves; RAGE inhibition improves nerve conduction
Accelerated Atherosclerosis (Macrovascular)AGEs, HMGB1, S100/Calgranulins, oxLDL?Endothelial dysfunction; SMC proliferation/migration; Macrophage activation/foam cells; Plaque instability↑ RAGE in diabetic plaques; RAGE KO or sRAGE reduces atherosclerosis in diabetic ApoE⁻/⁻ mice [5] [10]
Diabetic CardiomyopathyAGEs, HMGB1Myocardial fibrosis; Inflammation; Apoptosis; Impaired contractility↑ Cardiac AGEs/RAGE; RAGE inhibition improves function in models
Inflammatory DisordersAtherosclerosis (Non-diabetic)HMGB1, S100/Calgranulins, CML-AGEEndothelial activation; Leukocyte recruitment; SMC migration; Plaque inflammationRAGE KO reduces atherosclerosis in ApoE⁻/⁻/LDLR⁻/⁻ mice [5] [10]
Rheumatoid Arthritis (RA)S100A8/A9 (Calprotectin), HMGB1, EN-RAGESynovial fibroblast activation; MMP production; Osteoclastogenesis; Cytokine storm↑ RAGE/S100A8/A9 in synovium/serum; G82S polymorphism ↑ risk/severity?
Inflammatory Bowel Disease (IBD)S100A8/A9, HMGB1Epithelial barrier disruption; Macrophage activation; T cell dysregulation; Chronic inflammation↑ Fecal S100A8/A9 (calprotectin) as biomarker; RAGE signaling promotes colitis-associated cancer [3]
Sepsis / Systemic InflammationHMGB1Amplification of cytokine release (TNFα, IL-1β); Vascular leakage; Organ failureAnti-RAGE Ab or sRAGE improves survival in septic models

The pervasive involvement of RAGE across these chronic disease states underscores its significance as a master regulator of inflammation and tissue damage. Targeting the RAGE-ligand axis, particularly through antagonist peptides designed to disrupt specific domain-ligand interactions (e.g., V-domain blockers), holds immense therapeutic potential for mitigating the progression of these debilitating conditions. Future research will focus on optimizing the specificity, delivery, and efficacy of such peptide antagonists.

Properties

CAS Number

1092460-91-7

Product Name

RAGE antagonist peptide

IUPAC Name

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C57H101N13O17S

Molecular Weight

1272.56

InChI

InChI=1S/C57H101N13O17S/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-/m0/s1

InChI Key

UPCWJIBXKJZZLN-RBQIHDOFSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.